Compound Description: Lapatinib is a tyrosine kinase inhibitor approved for the treatment of advanced or metastatic breast cancers that overexpress HER2 (ErbB2). It functions by selectively and reversibly inhibiting intracellular tyrosine kinase receptors of epidermal growth factors. [, ]
Relevance: Lapatinib and the target compound both contain a quinazoline core structure. Additionally, both compounds feature a substituted phenyl ring attached to the quinazoline moiety via an amino group, highlighting their structural kinship. [, ]
Compound Description: This compound is structurally very similar to Lapatinib and is investigated for its use in pharmaceutical compositions. []
Relevance: This compound shares a nearly identical structure with Lapatinib, which itself shares the quinazoline core and substituted phenyl ring linked by an amino group with the target compound, N-(3-chlorophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide. []
Compound Description: This compound exists in different polymorphic forms (Form A and Form B) and acts as a tyrosine kinase inhibitor. []
Relevance: Similar to Lapatinib, this compound possesses a quinazoline core, and a substituted phenyl ring attached via an amino group, directly linking it to the target compound, N-(3-chlorophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide. []
Compound Description: This compound also exists in distinct polymorphic forms (Form A and Form B) and demonstrates tyrosine kinase inhibitory activity. []
Relevance: This compound exhibits a close structural resemblance to Lapatinib, particularly the quinazoline core and the substituted phenyl ring linked by an amino group, ultimately associating it with the target compound, N-(3-chlorophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide. []
5. 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide of p-toluene sulphonate []
Compound Description: This compound, known as sorafenib tosylate, exists in different crystalline modifications, including a β-modification. Sorafenib tosylate functions as a selective protein kinase inhibitor and finds application in treating hepatocellular carcinoma and renal cell carcinoma. []
Relevance: Sorafenib tosylate and the target compound share a common structural motif: a substituted phenyl ring linked to a heterocyclic core (pyridine in sorafenib tosylate, quinazoline in the target compound) through an amino group that is further connected to a carbonyl group. This shared motif underscores the structural relationship between these compounds. []
Compound Description: This compound exhibits potent inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. It induces G1 cell cycle arrest, apoptosis, and increases intracellular acetyl-histone H3 and P21 levels. []
Relevance: This compound and the target compound, N-(3-chlorophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide, share a benzamide functional group. Furthermore, both compounds feature a substituted phenyl ring attached to the benzamide moiety, albeit at different positions. This shared structural feature, along with the presence of heterocyclic rings in both molecules, albeit different ones (pyridazine vs. quinazoline), highlights their structural relationship within a broader chemical space. []
Compound Description: This compound is a crucial intermediate in synthesizing quinazoline derivatives, which are known to possess anti-cancer properties. []
Relevance: This compound shares the central quinazoline core structure with the target compound, N-(3-chlorophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide. Additionally, both compounds possess a chlorine-substituted phenyl ring attached to the quinazoline core through an amino group. This structural similarity places them within a related chemical space and highlights their potential relevance in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.